molecular formula C15H10O4 B1217892 Digiferruginol CAS No. 24094-45-9

Digiferruginol

Cat. No.: B1217892
CAS No.: 24094-45-9
M. Wt: 254.24 g/mol
InChI Key: JCZCSQSSSAHDCB-UHFFFAOYSA-N
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Description

Digiferruginol is a phenolic abietane diterpene, a type of secondary metabolite found in various plant species. It is known for its multifaceted bioactivity and beneficial impact on human health. This compound is biosynthesized via the mevalonic acid pathway or by the deoxyxylulose phosphate pathway .

Chemical Reactions Analysis

Types of Reactions: Digiferruginol undergoes various chemical reactions, including oxidation, reduction, and substitution. The radical-scavenging mechanism of this compound and its derivatives has been studied using the Density Functional Theory method .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethanol, water, and various organic solvents. The conditions for these reactions vary depending on the desired outcome, such as the formation of tricyclic derivatives .

Major Products Formed: The major products formed from the reactions of this compound include hinokiol and sugiol, which are derivatives of the parent compound .

Comparison with Similar Compounds

  • Ferruginol
  • Hinokiol
  • Sugiol

Comparison: Digiferruginol is unique due to its potent radical-scavenging activity and its ability to modulate inflammatory and apoptotic pathways. Compared to its derivatives, hinokiol and sugiol, this compound exhibits higher anti-radical activity .

Properties

IUPAC Name

1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-7-8-5-6-11-12(13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZCSQSSSAHDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178818
Record name Digiferruginol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24094-45-9
Record name 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24094-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digiferruginol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digiferruginol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of digiferruginol?

A1: this compound is an anthraquinone derivative with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. [, , , ] Its structure consists of an anthraquinone core with a hydroxymethyl group at position 2 and a hydroxyl group at position 1. Structural elucidation is typically achieved through spectroscopic techniques like Ultraviolet-Visible (UV-Vis), Fourier Transformed Infra-Red (FTIR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. []

Q2: From which natural sources can this compound be isolated?

A2: this compound has been isolated from various plant sources, particularly those belonging to the Rubiaceae family. These include the roots of Morinda officinalis, [, ] Rubia lanceolata, [] Knoxia valerianoides, [] and the stems of Chirita longgangensis var. hongyao. [] Additionally, it has been isolated from the roots of Coptosapelta tomentosa, a plant traditionally used for medicinal purposes by the Dayak tribes in Indonesia. []

Q3: What are the known biological activities of this compound?

A3: Studies have shown that this compound exhibits potential antitumor activity. [] Research on its antitumor activity against murine leukemia P-388 cells using the MTT assay suggests promising results. [] Additionally, it has shown weak inhibitory activity against porcine respiratory and reproductive syndrome virus (PRRSV) in vitro. []

Q4: What is the mechanism of action for this compound's antitumor activity?

A4: Although this compound shows promising antitumor activity, the exact mechanism of action remains to be fully elucidated. Further research is needed to understand the specific interactions between this compound and its molecular targets within cancer cells.

Q5: Are there any known structure-activity relationships for this compound and its analogues?

A5: While detailed SAR studies specific to this compound are limited, research on related anthraquinones suggests that the position and nature of substituents on the anthraquinone core can significantly influence biological activity. [, ] Further investigations are crucial to establish a comprehensive understanding of the relationship between structural modifications and the resulting changes in this compound's potency, selectivity, and activity.

Q6: What are the current limitations in the research on this compound?

A6: Despite the promising biological activities observed, research on this compound is still in its early stages. Further studies are needed to:

  • Investigate potential toxicity: While current data suggests moderate antioxidant activity, in-depth toxicological studies are essential to ensure its safety for potential therapeutic applications. []

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